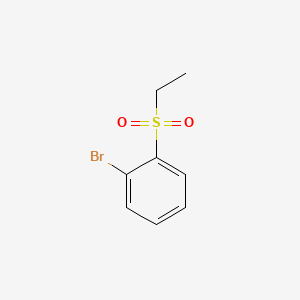

1-Bromo-2-(ethanesulfonyl)benzene

Description

1-Bromo-2-(ethanesulfonyl)benzene is an organic compound with the chemical formula C8H9BrO2S. It is a white solid powder with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

1-bromo-2-ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZRUAWFDMCXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712439 | |

| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299474-17-1 | |

| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-2-(ethanesulfonyl)benzene involves several steps. One common method is the bromination of 2-(ethanesulfonyl)benzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Bromo-2-(ethanesulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: It can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(ethanesulfonyl)phenol .

Scientific Research Applications

1-Bromo-2-(ethanesulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.

Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(ethanesulfonyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted benzene product .

In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions. These interactions can alter the activity of the target molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

1-Bromo-2-(ethanesulfonyl)benzene can be compared to other similar compounds, such as:

1-Bromo-2-(methylsulfonyl)benzene: This compound has a methyl group instead of an ethyl group attached to the sulfonyl moiety. It exhibits similar reactivity but may have different physical properties and applications.

2-Bromo-1-(ethanesulfonyl)benzene: The position of the bromine and sulfonyl groups is reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.

1-Chloro-2-(ethanesulfonyl)benzene: This compound has a chlorine atom instead of a bromine atom.

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Biological Activity

1-Bromo-2-(ethanesulfonyl)benzene, with the CAS number 1299474-17-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrOS

- Molecular Weight : 251.14 g/mol

- CAS Number : 1299474-17-1

The compound features a bromine atom and an ethanesulfonyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group can participate in nucleophilic substitutions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as proteins and nucleic acids.

Target Interactions

This compound has been shown to exhibit activity against several biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : There is emerging evidence indicating that this compound could influence cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

Several case studies have been documented regarding the use of sulfonamide derivatives in cancer therapy, highlighting the potential role of compounds like this compound in developing new therapeutic agents. For instance, a recent study explored the structure-activity relationship (SAR) of sulfonamide derivatives, demonstrating that modifications to the sulfonyl group can significantly enhance anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.